[3-(3-Bromo-phenyl)-propyl]-methyl-amine, also known by its IUPAC name 3-(3-bromophenyl)-N-methylpropan-1-amine, is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a propyl chain. At the terminal end of this chain, a methylamine functional group is present. This compound is notable for its potential applications in various fields of scientific research and medicinal chemistry.
The compound has the CAS number 886763-00-4 and can be found in chemical databases such as PubChem and BenchChem, where it is classified under organic compounds with amine functionalities. Its molecular formula is , and it has a molecular weight of 228.13 g/mol. The presence of the bromine atom makes it an interesting candidate for further chemical modifications and reactions.
The synthesis of [3-(3-Bromo-phenyl)-propyl]-methyl-amine typically involves several steps, which may include:
These synthetic pathways require careful control of reaction conditions and purification processes to yield high-purity products suitable for research applications.
The molecular structure of [3-(3-Bromo-phenyl)-propyl]-methyl-amine can be represented by the following data:
InChI=1S/C10H14BrN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3
DGFQHUKUNIXVRQ-UHFFFAOYSA-N
CNCCCC1=CC(=CC=C1)Br
The structure features a brominated phenyl ring connected to a propyl chain, with a nitrogen atom bonded to a methyl group at one end. This configuration contributes to its reactivity and potential biological activity.
The presence of both the bromine atom and the amine group allows [3-(3-Bromo-phenyl)-propyl]-methyl-amine to participate in various chemical reactions:
These reactions highlight its utility in synthetic organic chemistry.
While specific biological mechanisms for [3-(3-Bromo-phenyl)-propyl]-methyl-amine are not extensively documented, compounds featuring similar structures often interact with biological systems through:
Further studies would be required to elucidate detailed mechanisms specific to this compound.
The physical properties of [3-(3-Bromo-phenyl)-propyl]-methyl-amine include:
Chemical properties include:
These properties make it suitable for various laboratory applications.
[3-(3-Bromo-phenyl)-propyl]-methyl-amine has potential applications in:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0